N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine
Description
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine is a pyridazinone derivative featuring a 4-(methylsulfanyl)phenyl substituent at the 3-position of the pyridazinone ring and an acetyl-glycine moiety. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Its molecular formula is C₁₆H₁₆N₃O₄S, with a molecular weight of 352.4 g/mol.
Properties
IUPAC Name |
2-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-23-11-4-2-10(3-5-11)12-6-7-14(20)18(17-12)9-13(19)16-8-15(21)22/h2-7H,8-9H2,1H3,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHEFSCTAZFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions. The phenyl group with the methylsulfanyl substituent can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step involves the acylation of glycine with the pyridazinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group with the methylsulfanyl substituent may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Key Features | Biological Activities | References |
|---|---|---|---|---|---|
| N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine | Pyridazinone | 4-(methylsulfanyl)phenyl, acetyl-glycine | Enhanced solubility due to glycine; potential for H-bonding with targets | Hypothesized anti-inflammatory, enzyme inhibition | |
| N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide | Pyridazinone | 4-(methylsulfanyl)phenyl, 6-methoxypyridine-acetamide | Methoxy group increases lipophilicity; pyridine enhances π-π stacking | Antimicrobial, anti-inflammatory (predicted) | |
| 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide | Pyridazinone | 4-(methylsulfanyl)phenyl, cyclopenta-thiazole | Thiazole imparts electron-withdrawing effects; rigid bicyclic structure | Enzyme inhibition (e.g., kinases) | |
| N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine | Pyridazinone | Naphthalenyl, acetyl-glycine | Bulky naphthalene enhances hydrophobic interactions | Anti-inflammatory, analgesic | |
| N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine | Pyridazinone | Phenyl, acetyl-glycine | Simpler phenyl group reduces steric hindrance | Moderate activity in receptor binding assays |
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Methoxypyridine Analogue | Cyclopenta-thiazole Analogue |
|---|---|---|---|
| Molecular Weight | 352.4 g/mol | 382.44 g/mol | 414.5 g/mol |
| Solubility | High in polar solvents (due to glycine) | Moderate (methoxy increases lipophilicity) | Low (rigid thiazole reduces solubility) |
| logP | ~1.2 (predicted) | ~2.5 | ~3.8 |
| Hydrogen Bond Donors | 2 (NH, OH) | 1 (NH) | 1 (NH) |
Biological Activity
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, relevant case studies, and research findings.
Compound Overview
The molecular formula of this compound is , with a molecular weight of approximately 382.44 g/mol. The compound features a pyridazine ring, a methylsulfanyl group, and an acetylated amino acid structure, suggesting diverse biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Properties : Compounds containing methylsulfanyl groups have been noted for their ability to scavenge free radicals.
- Antimicrobial Activity : Pyridazine derivatives are often explored for their potential to inhibit microbial growth.
- Neuroprotective Effects : Beta-alanine derivatives have shown promise in protecting neural cells from damage.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfanyl)phenol | Contains methylsulfanyl group | Antioxidant properties |
| Pyridazinone derivatives | Pyridazine ring system | Antimicrobial activity |
| Beta-Alanine derivatives | Beta-alanine backbone | Neuroprotective effects |
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies on similar pyridazine compounds have indicated potential cytotoxic effects against various cancer cell lines. These studies suggest that the incorporation of the methylsulfanyl group may enhance the cytotoxicity of the compound against specific tumor types.
- In Vivo Studies : A study investigating the effects of N-acetylglycine (NAGly), a related compound, demonstrated its potential role in reducing body weight and fat accumulation in diet-induced obese mice. Acetylglycine treatment resulted in significant weight loss compared to control groups, highlighting its potential therapeutic applications in obesity management .
- Toxicology Assessments : Toxicological evaluations of NAGly indicated no genotoxicity or acute toxicity at high doses (2000 mg/kg), establishing a no-observed-adverse-effect level (NOAEL) for systemic toxicity. This suggests that this compound may also exhibit a favorable safety profile .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of phosphodiesterase (PDE4), which plays a crucial role in inflammatory responses.
- Metabolic Pathways : The compound may influence metabolic pathways associated with adiposity, potentially modulating energy balance and fat storage.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and glycine integration .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- HPLC : Assesses purity (>95%) using reverse-phase columns with UV detection at 254 nm .
What strategies address low aqueous solubility of pyridazinone derivatives in biological assays?
Q. Advanced
- Salt formation : Convert the free acid to a sodium or potassium salt to enhance hydrophilicity .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Esterify the glycine moiety to improve membrane permeability, with hydrolysis in vivo .
What biological activities are associated with structurally similar pyridazinone derivatives?
Q. Basic
- Anticancer activity : Morpholine-substituted derivatives inhibit HDAC isoforms (e.g., HDAC6) in ovarian cancer models .
- Antimicrobial effects : Pyridazinone hybrids show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anti-inflammatory potential : Interactions with COX-2 and TNF-α pathways are hypothesized .
How can researchers design experiments to elucidate the mechanism of action?
Q. Advanced
- Receptor binding assays : Use radiolabeled compounds (e.g., ³H-glycine) to quantify target engagement in cell lysates .
- Enzyme inhibition studies : Screen against HDACs or kinases using fluorogenic substrates (e.g., acetylated lysine for HDAC activity) .
- Transcriptomic profiling : RNA-seq after treatment identifies dysregulated pathways (e.g., apoptosis or oxidative stress) .
How can contradictory data in synthesis protocols be reconciled?
Q. Advanced
- Comparative analysis : Test conflicting methods (e.g., HCl vs. H₂SO₄ catalysis ) under controlled conditions.
- Byproduct identification : Use LC-MS to trace side products and adjust stoichiometry or reaction time.
- Machine learning : Train models on reaction parameters (solvent, temperature) to predict optimal conditions .
What key physicochemical properties influence experimental design?
Q. Basic
- Solubility : Poor in water; use DMSO or ethanol for stock solutions .
- Stability : Stable at −20°C for >6 months; avoid prolonged light exposure .
- LogP : Estimated ~2.5 (moderately lipophilic), impacting cell permeability .
What computational methods predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Simulate binding to HDACs or kinases using AutoDock Vina with crystal structures (PDB: 5IWG) .
- QSAR modeling : Correlate substituent electronegativity (e.g., methylsulfanyl) with activity using Gaussian-based descriptors .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
How should structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Vary substituents : Synthesize analogs with halogens (Cl, F) or methoxy groups at the phenyl ring to test HDAC inhibition .
- Truncate moieties : Remove the glycine group to assess its role in solubility vs. activity .
- Biological testing : Compare IC₅₀ values across analogs in dose-response assays (e.g., 0.1–100 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
